2-Benzyloxy-5-chlorophenylboronic acid
Overview
Description
2-Benzyloxy-5-chlorophenylboronic acid is a useful research compound. Its molecular formula is C13H12BClO3 and its molecular weight is 262.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Coupling Reactions
Copper-Facilitated Suzuki-Miyaura Coupling : A study by Hergert et al. (2018) describes a method for preparing 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes via Suzuki-Miyaura coupling, potentially relevant to 2-benzyloxy-5-chlorophenylboronic acid due to similar boronic acid reactivity (Hergert et al., 2018).
Rhodium-Catalyzed Carboxylation with CO2 : Research by Ukai et al. (2006) highlights the transformation of arylboronic esters to benzoic acid derivatives via Rhodium-catalyzed carboxylation, relevant to the carboxylation potential of this compound (Ukai et al., 2006).
Organic Synthesis
Synthesis of Azo-Pyrazoline Derivatives : Hawaiz and Samad (2012) detail the synthesis of derivatives using a similar compound, indicating the potential for this compound in synthesizing biologically active compounds (Hawaiz & Samad, 2012).
Preparation of Sulfonated Poly(p-phenylene) Derivatives : A study by Ghassemi and McGrath (2004) on the synthesis of high molecular weight poly(2,5-benzophenone) derivatives could relate to the use of this compound in polymer chemistry (Ghassemi & McGrath, 2004).
Bioactive Compounds and Medicinal Chemistry
Antiproliferative and Proapoptotic Activity in Cancer Cells : Psurski et al. (2018) explored phenylboronic acid derivatives for antiproliferative potential, which could include this compound derivatives (Psurski et al., 2018).
Antimicrobial Activity of Thioureides : Limban et al. (2008) reported on the antimicrobial properties of thioureides derived from benzoic acid, which may be relevant in the context of similar boronic acid compounds (Limban et al., 2008).
Electrochemistry
- Use in Lithium-Ion Batteries : A study by Chen and Amine (2007) on a bifunctional electrolyte additive for lithium-ion batteries, involving a boron-based compound, could have implications for this compound in similar applications (Chen & Amine, 2007).
Environmental Chemistry
- Degradation of Organic Pollutants : Boye et al. (2003) researched the degradation of organic pollutants in water, which could be relevant to the potential environmental applications of this compound (Boye et al., 2003).
Safety and Hazards
2-Benzyloxy-5-chlorophenylboronic acid is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It can cause skin irritation and serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
The primary target of 2-Benzyloxy-5-chlorophenylboronic acid is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki-Miyaura coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group is transferred from boron to palladium, forming a new palladium-carbon bond . This reaction is facilitated by the presence of a base and occurs under mild and functional group tolerant conditions .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, facilitated by this compound, affects the carbon-carbon bond formation pathway in organic synthesis . The downstream effects include the formation of biaryl compounds, which are crucial structures in many pharmaceuticals and organic materials .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds from simpler precursors, expanding the possibilities for the creation of new materials and pharmaceuticals .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of a base and a palladium catalyst is crucial for the Suzuki-Miyaura coupling reaction . Additionally, the reaction is typically performed in an organic solvent, which can influence the reaction’s efficiency and the stability of the compound . It’s also worth noting that the compound may cause skin and eye irritation, and respiratory irritation, so it should be handled with appropriate safety measures .
Properties
IUPAC Name |
(5-chloro-2-phenylmethoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLERXVFZNNSBIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400739 | |
Record name | 2-BENZYLOXY-5-CHLOROPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612832-83-4 | |
Record name | 2-BENZYLOXY-5-CHLOROPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Benzyloxy-5-chlorophenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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